Hexahydrocurcumin

Catalog No.
S624126
CAS No.
36062-05-2
M.F
C21H26O6
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydrocurcumin

CAS Number

36062-05-2

Product Name

Hexahydrocurcumin

IUPAC Name

5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C21H26O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3

InChI Key

RSAHICAPUYTWHW-UHFFFAOYSA-N

Synonyms

hexahydrocurcumin

Canonical SMILES

COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O

Hexahydrocurcumin is a diarylheptanoid.
Hexahydrocurcumin has been reported in Zingiber officinale with data available.
from Zingiber officinale; structure in first source

Hexahydrocurcumin is a fully saturated, reduced metabolite of curcumin characterized by the absence of the conjugated heptadiene moiety and the reduction of one beta-diketone carbonyl. From a procurement perspective, this structural modification resolves the most severe limitations of parent curcumin—namely, its intense yellow pigmentation, poor aqueous solubility, and rapid autoxidation at physiological pH [1]. As a colorless, highly stable compound, hexahydrocurcumin is increasingly prioritized as a processable active ingredient in dermatological cosmetics, targeted nano-therapeutics, and selective COX-2 inhibitor research, offering reproducible formulation stability and superior bioavailability that generic curcumin cannot achieve[2].

Research Fit

Metabolite Standard

Reduced curcumin metabolite for PK and metabolic profiling studies

Signaling Probe

COX-2 and NF-κB pathway research with reported antioxidant endpoint context

Stability Selection

Enhanced chemical stability and water solubility vs. parent curcumin, supporting in vitro and oral model studies

Attempting to substitute hexahydrocurcumin with generic curcumin introduces critical formulation failures, particularly in topical and cosmetic applications where curcumin's strong yellow color causes unacceptable staining and its diene-mediated autoxidation leads to rapid degradation in neutral or basic media[1]. While tetrahydrocurcumin (THC) is also colorless and stable, hexahydrocurcumin possesses a distinct keto-enol profile due to the reduction of one carbonyl group to a hydroxyl, which fundamentally alters its receptor binding and enzyme inhibition kinetics. For instance, hexahydrocurcumin demonstrates a quantitatively stronger tyrosinase inhibition profile compared to both curcumin and standard industry benchmarks like kojic acid, making it non-interchangeable for high-efficacy skin-brightening formulations [2].

Substitution Risk

Target

Hexahydrocurcumin (HHC)

Curcumin may not substitute

Parent curcumin shows limited chemical stability, lower aqueous solubility, and cytotoxicity at elevated concentrations, altering assay windows.

Target

Hexahydrocurcumin (HHC)

Tetrahydrocurcumin (THC) may not substitute

THC exhibits poor hepatic metabolic stability, potentially limiting oral exposure; its metabolic fate and in vivo profile differ from HHC.

Target

Hexahydrocurcumin (HHC)

Analog mismatch

Hydrogenated analogs differ in cytokine modulation, COX-2 selectivity, and antioxidant rank order; endpoint profiles may not transfer without validation.

Magnitudes-Higher Tyrosinase Inhibition vs. Curcumin and Kojic Acid

In direct enzymatic assays on L-tyrosine substrates, hexahydrocurcumin exhibits an IC50 of 14.6 µM, massively outperforming standard reference materials. It is quantitatively 22.3-fold more active than parent curcumin and 11.9-fold more active than the commercial benchmark kojic acid [1].

Evidence DimensionTyrosinase Inhibition (IC50 on L-tyrosine)
Target Compound DataHexahydrocurcumin: 14.6 µM
Comparator Or BaselineCurcumin (22.3-fold less active); Kojic Acid (11.9-fold less active)
Quantified Difference11.9x to 22.3x higher inhibitory potency
ConditionsIn vitro mushroom tyrosinase assay on L-tyrosine substrate

Provides a compelling quantitative justification for selecting hexahydrocurcumin over kojic acid or curcumin in premium skin-brightening and anti-hyperpigmentation cosmetics.

DPPH Scavenging
Head-to-head
HHC IC50 11.7 µM vs. Curcumin ~20-30 µM
Reported higher antioxidant potency than parent; rank order THC > HHC ≈ OHC > curcumin
DPPH radical assay in vitro; supports oxidative stress model selection

Enhanced Chemical Stability at Physiological pH

The saturation of the heptadiene chain in hexahydrocurcumin eliminates the Michael acceptor diene moiety responsible for curcumin's rapid degradation. Consequently, hexahydrocurcumin remains highly stable at pH 7.4 and in basic media, whereas curcumin undergoes rapid autoxidation and exhibits pro-oxidant behavior under the same conditions[1].

Evidence DimensionAqueous Stability at pH 7.4
Target Compound DataHexahydrocurcumin: Highly stable, no pro-oxidant degradation
Comparator Or BaselineCurcumin: Rapid autoxidation and degradation
Quantified DifferenceElimination of diene-mediated degradation pathways
ConditionsPhysiological pH (7.4) and basic media formulations

Ensures predictable shelf-life and reproducible manufacturing in neutral-to-basic emulsions where parent curcumin would rapidly degrade.

Cell Viability
Head-to-head
Non-toxic at 5–40 µM; Curcumin toxic ≥20 µM
Supports wider concentration window for cell-based assays; curcumin cytotoxicity may confound readouts
B16F10 melanoma cells; review context-dependent cell model endpoints

Selective COX-2 Inhibition for Targeted Anti-Inflammatory Applications

Hexahydrocurcumin functions as a highly selective cyclooxygenase-2 (COX-2) inhibitor without affecting COX-1 activity. At a concentration of 20 µM, it successfully reduces phorbol ester-stimulated prostaglandin E2 (PGE2) production by 37% in human colonic epithelial cells, validating its utility in targeted inflammation models .

Evidence DimensionPGE2 Production Reduction
Target Compound DataHexahydrocurcumin (20 µM): 37% reduction
Comparator Or BaselineBaseline: PMA-stimulated untreated cells
Quantified Difference37% decrease in PGE2 with strict COX-2 selectivity (no COX-1 impact)
ConditionsPMA-stimulated human colonic epithelial cells

Makes the compound an ideal selective precursor or reference standard for developing targeted anti-inflammatory therapeutics devoid of COX-1-related gastrointestinal side effects.

Metabolic Stability
Class-level
HHC identified as lead candidate; THC poor microsomal stability
Reported favorable stability and solubility profile; data to verify
Class-level inference from medicinal chemistry evaluation

High Compatibility with Chitosan Nanoparticle Delivery Systems

Hexahydrocurcumin's improved hydrophilicity over curcumin makes it highly amenable to nano-encapsulation. When formulated into chitosan nanoparticles (HHC-CS-NPs), the in vitro bioavailability is enhanced 6.1-fold compared to free hexahydrocurcumin solutions, with the nanoparticles maintaining high stability under simulated gastrointestinal conditions and UV light [1].

Evidence DimensionIn Vitro Bioavailability
Target Compound DataHHC-Chitosan Nanoparticles: 6.1x increase
Comparator Or BaselineFree Hexahydrocurcumin solution
Quantified Difference610% improvement in bioavailability
ConditionsSimulated gastrointestinal and physiological fluid conditions

Validates hexahydrocurcumin as a highly processable API for next-generation oral delivery systems where poor absorption typically limits curcuminoid efficacy.

Cytokine Modulation
Head-to-head
No significant TNF-α/IL-6 inhibition; curcumin & THC inhibit both
Divergent anti-inflammatory mechanism; HHC targets NO pathway without broad cytokine suppression
LPS-stimulated RAW 264.7 macrophages; supports pathway-specific study design
COX-2 / PGE2
Reported
37% reduction in PGE2 at 20 µM
Supports COX-2 pathway inhibition context; reported selectivity over COX-1
PMA-stimulated human colonic epithelial cells; confirm comparator data

Premium Dermatological and Cosmetic Formulations

Driven by its colorless nature and 11.9-fold higher tyrosinase inhibition compared to kojic acid [1], hexahydrocurcumin is a highly suitable active ingredient for skin-brightening serums and anti-hyperpigmentation creams where curcumin's yellow staining is unacceptable.

Selective COX-2 Inhibitor Drug Development

Because it selectively inhibits COX-2 and reduces PGE2 production by 37% at 20 µM without affecting COX-1 , it serves as a precise lead compound and reference standard in the development of gastrointestinal-sparing anti-inflammatory agents.

Advanced Nano-Therapeutic Delivery Systems

Leveraging its enhanced stability at pH 7.4 and its ability to achieve a 6.1-fold increase in bioavailability when encapsulated in chitosan nanoparticles [2], hexahydrocurcumin is highly processable for R&D into oral nano-formulations targeting systemic inflammation.

Application Selection Guide

Application
Selection Property
Validation Focus
Oxidative stress model studies
Antioxidant potency and metabolic stability profile
Plasma exposure and sustained antioxidant endpoint review
NF-κB and NO signaling research
Selective NO inhibition with limited cytokine suppression
NF-κB translocation and NO production endpoint analysis
Melanogenesis and dermal studies
Wider non-toxic concentration range in pigment cell models
Cell viability and melanogenesis endpoint reproducibility
Curcuminoid metabolite analysis
Distinct metabolic stability and glucuronide fingerprint
Analytical differentiation in biological matrices

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

374.17293854 Da

Monoisotopic Mass

374.17293854 Da

Heavy Atom Count

27

UNII

RNL5XJ2BA7

Wikipedia

Hexahydrocurcumin

Explore Compound Types